

Renierone and Derivatives: A Technical Guide to Their Therapeutic Potential

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Compound of Interest

Compound Name:	Renierone
Cat. No.:	B13780145

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This technical guide provides an in-depth overview of **renierone** and its derivatives, a promising class of marine alkaloids with significant therapeutic potential, particularly in oncology. The term "**renierone**" is often associated with the broader family of "renieramycins," tetrahydroisoquinoline alkaloids isolated from marine sponges, including those of the *Reniera* and *Xestospongia* genera. This document details their mechanism of action, summarizes their cytotoxic efficacy, outlines key experimental protocols for their evaluation, and presents visual workflows and signaling pathways to support further research and development.

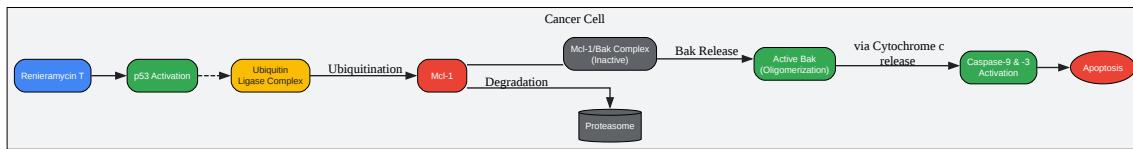
Mechanism of Action: Induction of Apoptosis

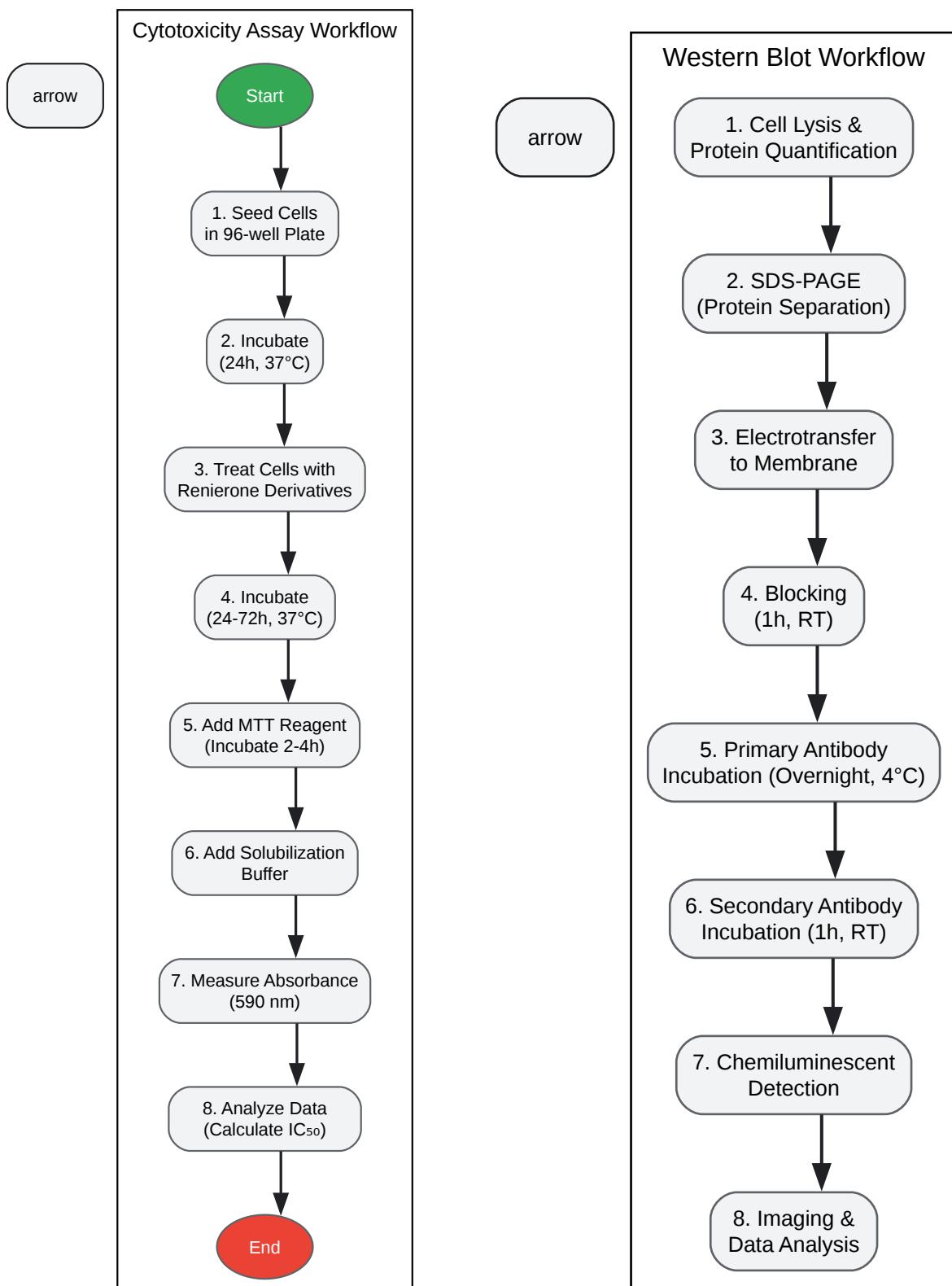
Renieramycin derivatives primarily exert their anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. A key mechanism involves the targeted degradation of anti-apoptotic proteins, which are often overexpressed in malignant cells, allowing them to evade cell death.

1.1. Targeting the Mcl-1 Anti-Apoptotic Protein

Renieramycin T (RT), a well-studied derivative, has been shown to induce apoptosis in lung cancer cells by promoting the degradation of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family.^{[1][2][3]} The mechanism involves the activation of the p53 tumor suppressor protein and subsequent ubiquitin-proteasomal degradation of Mcl-1.^{[1][3]}

Normally, Mcl-1 sequesters the pro-apoptotic protein Bak, preventing it from initiating the apoptotic cascade. By triggering Mcl-1 degradation, Renieramycin T releases Bak, which then oligomerizes in the mitochondrial outer membrane.^[4] This leads to the release of cytochrome c into the cytoplasm, activating caspases-9 and -3, and ultimately executing the apoptotic program.^{[1][2]}



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